N-(2-甲氧基乙基)-2-(2-甲苯基)-4-(苯磺酰基)-1,3-恶唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

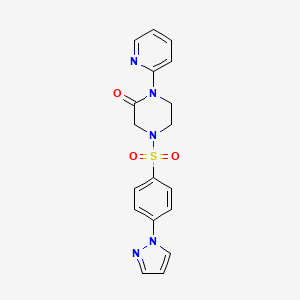

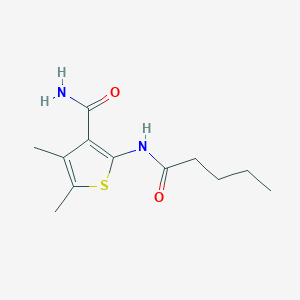

N-(2-methoxyethyl)-2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine is a compound that likely exhibits interesting chemical and biological properties due to its structural features. The molecule contains an oxazole ring, a common motif in many biologically active compounds, and is substituted with various functional groups that could influence its reactivity and interaction with biological targets. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds are discussed, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of complex molecules like N-(2-methoxyethyl)-2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine often involves multi-step reactions, where intermediates are formed and subsequently transformed into the desired product. For example, the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide involves a two-stage process with the formation of a linear intermediate followed by cyclization . Similarly, the synthesis of the compound may involve the formation of intermediates with sulfonyl and oxazole groups, which could then be further modified to introduce the methoxyethyl and methylphenyl substituents.

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their reactivity and potential biological activity. The presence of an oxazole ring, as seen in the related compounds mentioned in the papers, suggests that the compound could participate in various chemical reactions due to the ring's electron-rich nature . The sulfonyl group attached to the phenyl ring could also play a role in the molecule's reactivity, potentially acting as an electron-withdrawing group and influencing the electronic distribution within the molecule.

Chemical Reactions Analysis

The chemical reactivity of compounds containing arylsulfonyl groups and heterocycles can be quite diverse. For instance, N-(arylsulfonyloxy)phthalimides undergo base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, leading to the formation of different products such as N,N'-diaryl ureas and diarylsulfones . These types of reactions could be relevant when considering the chemical behavior of N-(2-methoxyethyl)-2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine, as it contains both a sulfonyl group and a heterocyclic oxazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and stability. For example, the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives and their testing against cancer cell lines suggest that the structural features of these compounds, including the oxazole and thiazole rings, contribute to their biological activity . The compound , with its oxazole ring and sulfonyl group, may also exhibit unique physical properties and biological activities, which would be an interesting area for further research.

科学研究应用

新型纳滤膜

Liu 等人 (2012) 的研究重点是新型磺化薄膜复合纳滤膜,展示了用于染料处理的改进水通量。这些膜使用磺化芳香二胺单体合成,增强了表面亲水性,同时不影响染料截留率。这项研究强调了磺酸基团在水渗透和染料截留中的作用,与先进过滤材料的设计和应用相关 (Liu 等人,2012)。

抗菌活性

Bektaş 等人 (2007) 合成了新型 1,2,4-三唑衍生物,包括带有磺酰基团的化合物,并评估了它们的抗菌活性。其中一些化合物对各种微生物表现出良好至中等活性,突出了含磺酰基化合物在开发新型抗菌剂中的潜力 (Bektaş 等人,2007)。

除草活性

Luo 等人 (2008) 对新型三唑啉酮衍生物(包括带有磺酰基和甲氧基的衍生物)的研究揭示了有希望的除草活性。这项研究旨在识别新的 Protox 抑制剂,突出了含磺酰基化合物的农业应用 (Luo 等人,2008)。

化学合成和改性

Li 等人 (2012) 开发了一种使用甲醇直接 N-单甲基化芳香伯胺(包括芳基磺酰胺)的方法。该工艺具有合成和环境优势,例如催化剂负载量低和底物范围广。此类方法对于含磺酰基化合物的有效合成和改性至关重要 (Li 等人,2012)。

属性

IUPAC Name |

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-14-8-6-7-11-16(14)17-21-19(18(25-17)20-12-13-24-2)26(22,23)15-9-4-3-5-10-15/h3-11,20H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSFGFOSEWDHHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)NCCOC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521409.png)

![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2521411.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2521415.png)

![N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2521417.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)

![N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2521423.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)

![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)

![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)